

Spectroscopic Profile of 2-Methyl-1-nitroprop-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-nitroprop-1-ene

Cat. No.: B1295166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Methyl-1-nitroprop-1-ene**. Due to the limited availability of published experimental spectra, this document combines reported data with predicted values based on analogous structures to offer a detailed characterization. The information is presented in a structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **2-Methyl-1-nitroprop-1-ene**, both ^1H and ^{13}C NMR provide key insights into its molecular framework.

^1H NMR Spectroscopy

While specific, experimentally verified ^1H NMR data for **2-Methyl-1-nitroprop-1-ene** is not readily available in the searched literature, predictions can be made based on the analysis of similar compounds, such as 2-methylpropene. The structure of **2-Methyl-1-nitroprop-1-ene** suggests two distinct proton environments. The strong electron-withdrawing nature of the nitro group ($-\text{NO}_2$) is expected to significantly deshield the adjacent vinylic proton, shifting its resonance downfield.

Table 1: Predicted ^1H NMR Data for **2-Methyl-1-nitroprop-1-ene**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$(\text{CH}_3)_2\text{C}-$	~ 2.0	Singlet	6H
$\text{C}=\text{CHNO}_2$	~ 7.0 - 7.5	Singlet	1H

^{13}C NMR Spectroscopy

PubChem indicates the existence of a ^{13}C NMR spectrum for **2-Methyl-1-nitroprop-1-ene**, acquired on a Jeol FX-100 instrument. However, the specific chemical shift values are not provided in the database.^[1] Based on the structure and data for analogous compounds like 2-methylprop-1-ene, three distinct carbon signals are expected. The presence of the nitro group will substantially influence the chemical shifts of the carbon atoms in the double bond.

Table 2: Predicted ^{13}C NMR Data for **2-Methyl-1-nitroprop-1-ene**

Carbon	Predicted Chemical Shift (δ , ppm)
$(\text{CH}_3)_2\text{C}-$	~ 20 - 25
$(\text{CH}_3)_2\text{C}=$	~ 140 - 145
$\text{C}=\text{CHNO}_2$	~ 135 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for **2-Methyl-1-nitroprop-1-ene** is not detailed in the available resources, the key characteristic absorption bands can be predicted. The most notable features will be the strong absorptions corresponding to the nitro group, in addition to the alkene C=C and C-H vibrational modes.

Table 3: Predicted IR Absorption Frequencies for **2-Methyl-1-nitroprop-1-ene**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (sp ³)	2900 - 3000	Medium-Strong
C=C stretch	~ 1640 - 1680	Medium
NO ₂ asymmetric stretch	~ 1500 - 1560	Strong
NO ₂ symmetric stretch	~ 1300 - 1360	Strong
=C-H bend	~ 890	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. GC-MS data for **2-Methyl-1-nitroprop-1-ene** is available from the NIST library via PubChem.

[\[1\]](#)

Table 4: Mass Spectrometry Data for **2-Methyl-1-nitroprop-1-ene**

Parameter	Value	Source
Molecular Weight	101.1 g/mol	PubChem [1]
Major m/z Peaks	84, 39, 29	PubChem [1]
Total Peaks	54	PubChem [1]

The molecular ion peak [M]⁺ would be expected at m/z 101. The observed top peak at m/z 84 could correspond to the loss of a hydroxyl radical (-OH) from the nitro group and a methyl radical, or other complex fragmentation pathways.

Experimental Protocols

While specific experimental procedures for the spectroscopic analysis of **2-Methyl-1-nitroprop-1-ene** are not published, the following are detailed, generalized methodologies that would be appropriate for obtaining the data presented above.

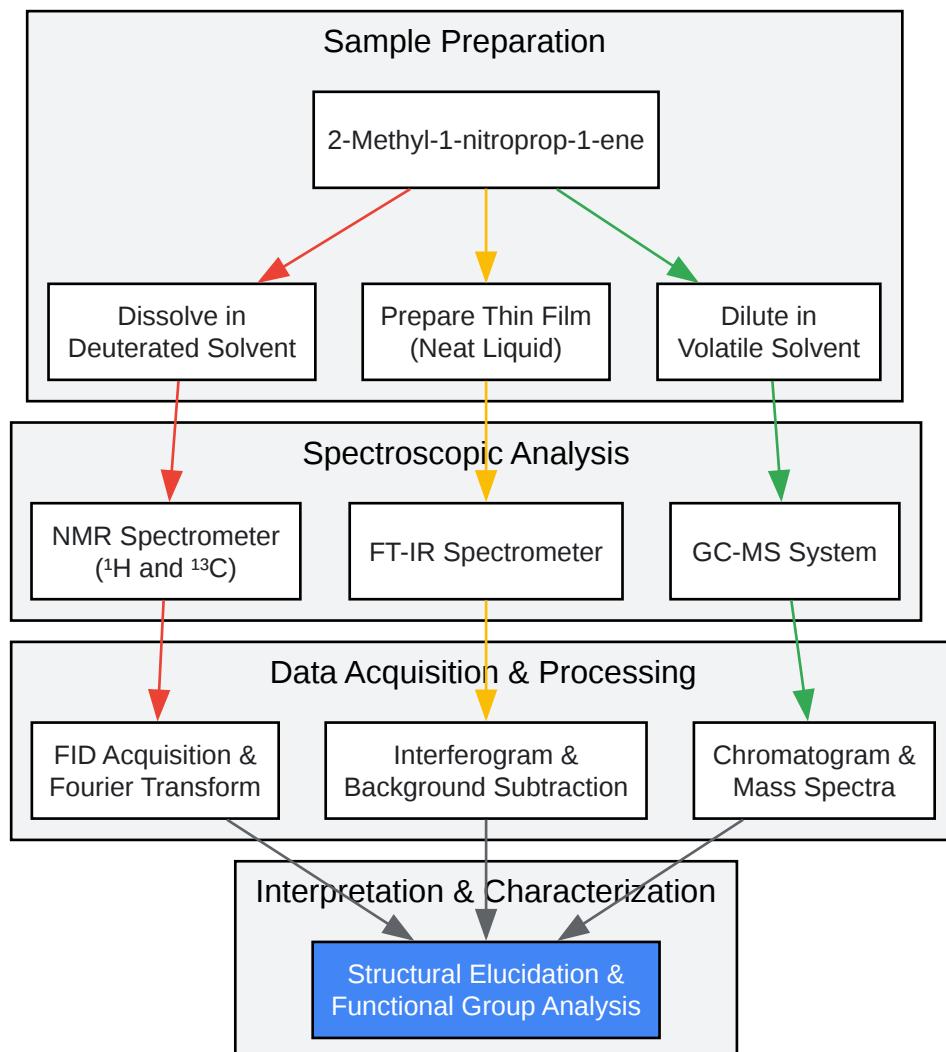
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-1-nitroprop-1-ene** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.
- ^1H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.

FT-IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Spectrum: A background spectrum of the clean, empty sample compartment is recorded. This allows for the subtraction of signals from atmospheric water and carbon dioxide.

- Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the sample spectrum is acquired.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.


Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-Methyl-1-nitroprop-1-ene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- GC Separation:
 - Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC injection port, which is heated to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used for the separation of such compounds.
 - Oven Program: A temperature gradient is employed to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- MS Detection:
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for generating fragments.

- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: The resulting total ion chromatogram (TIC) shows the separated compounds as peaks. The mass spectrum for the peak corresponding to **2-Methyl-1-nitroprop-1-ene** can be analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Methyl-1-nitroprop-1-ene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-nitroprop-1-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295166#spectroscopic-data-of-2-methyl-1-nitroprop-1-ene-nmr-ir-ms\]](https://www.benchchem.com/product/b1295166#spectroscopic-data-of-2-methyl-1-nitroprop-1-ene-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com